N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide is an acetamide derivative characterized by a 3-chloro-4-methylphenyl substituent on the amide nitrogen and a 4-formylphenoxy group attached to the acetamide backbone. Its molecular formula is C₁₇H₁₅ClNO₃, with a molar mass of 316.76 g/mol. Key features include the electron-withdrawing chloro and methyl groups on the phenyl ring, which influence electronic distribution and reactivity, and the formyl group, which enables further functionalization via Schiff base formation or condensation reactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-5-13(8-15(11)17)18-16(20)10-21-14-6-3-12(9-19)4-7-14/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTWQXVQQWJMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with 2-bromoacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: N-(3-chloro-4-methylphenyl)-2-(4-carboxyphenoxy)acetamide.
Reduction: N-(3-chloro-4-methylphenyl)-2-(4-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide is being explored as a lead compound in drug development due to its biological activities. It has shown promise in inhibiting specific enzymes and receptors, which are critical in the treatment of various diseases.
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Preliminary studies suggest it can inhibit pro-inflammatory cytokines and has potential antitumor activity, although further investigation is required to elucidate its mechanisms of action .
Table 1: Biological Activities of this compound
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Potential inhibition of tumor growth | |
| Enzyme inhibition | Interaction with cyclooxygenase-2 (COX-2) |
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is utilized as a precursor for synthesizing polymers and other advanced materials. Its unique chemical structure allows for modifications that can enhance material properties.
Case Study: Covalent Organic Frameworks
One notable application involves the preparation of covalent organic frameworks (COFs) embedded with nanoparticles. These frameworks demonstrate high efficiency in degrading environmental pollutants, showcasing the compound's versatility beyond medicinal applications .
Organic Synthesis
Intermediate in Complex Molecule Synthesis
this compound serves as an intermediate in the synthesis of more complex molecules. Its incorporation into synthetic pathways can lead to the development of compounds with enhanced biological activities or novel properties.
Synthetic Pathway Example
The synthesis pathway typically involves:
- Formation of the acetamide backbone through reaction with acetic anhydride.
- Introduction of the chloro-methylphenyl group via chloromethylation.
- Attachment of the formylphenoxy group through etherification reactions .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and methylphenyl groups may contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phenoxy Acetamide Family
Several compounds share the core 2-(4-formylphenoxy)acetamide structure but differ in the substituents on the phenyl ring or the amide nitrogen. A comparative analysis is provided below:
Key Observations:
- Substituent Effects on Yield : Bulky groups (e.g., naphthalen-2-yl in 3e ) may reduce steric hindrance during coupling, leading to higher yields (65%) compared to smaller substituents like 4-chlorophenyl (41.5%) .
- Melting Points : Polar substituents (e.g., pyridin-2-yl in 3f ) increase melting points due to enhanced intermolecular interactions .
- Spectral Signatures : The formyl group (CHO) in all compounds shows distinct IR absorption at ~1700 cm⁻¹, while amide C=O peaks appear at ~1670 cm⁻¹ .
Comparison with Non-Formyl Analogues
Compounds lacking the 4-formylphenoxy group but retaining the acetamide backbone highlight the role of the formyl moiety:
Table 3: Key Reaction Parameters for Analogues
Physicochemical and Spectral Properties
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound this compound features a chloro-substituted aromatic ring and a formylphenoxy group, which contribute to its biological activity. The synthesis typically involves the reaction of 2-chloro-4-formylphenol with N-(3-chloro-4-methylphenyl)acetamide in the presence of suitable catalysts and solvents.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation.
2. Antitumor Activity
Preliminary investigations suggest potential antitumor effects of this compound. It has been evaluated for cytotoxicity against various cancer cell lines, indicating that it may interfere with cellular proliferation mechanisms. For example, structural analogs have shown increased activity against colon carcinoma cell lines, suggesting that modifications to the compound's structure can enhance its efficacy .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammatory responses and cancer progression. Molecular docking studies suggest favorable interactions with proteins implicated in these pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Formyl group | Anti-inflammatory, Antitumor |
| 2-(4-methoxyphenoxy)-N-phenylacetamide | Methoxy group | Varies |
| 2-(3-nitrophenoxy)-N-phenylacetamide | Nitro group | Potentially enhanced activity |
| 2-(4-chlorophenoxy)-N-phenylacetamide | Chlorine atom | Altered activity profile |
This comparison highlights the unique therapeutic potential of this compound based on its specific functional groups.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of related compounds:
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various derivatives against different cancer cell lines, revealing that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity .
- Inhibition Studies : Research has demonstrated that compounds similar to this compound can significantly inhibit key enzymes involved in inflammatory processes, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
